1-Methyl-5-oxopyrrolidine-3-acetic acid, 95%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

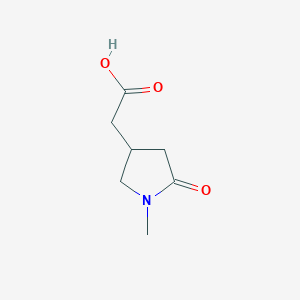

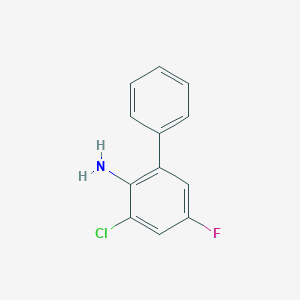

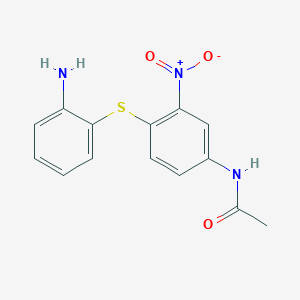

1-Methyl-5-oxopyrrolidine-3-acetic Acid (CAS# 933759-81-0) is a useful research chemical . It has a molecular weight of 157.17 and a molecular formula of C7H11NO3 . The IUPAC name for this compound is 2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid .

Synthesis Analysis

The synthesis of pyrrolidine compounds, including 1-Methyl-5-oxopyrrolidine-3-acetic acid, can be achieved through various synthetic strategies . These include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings, such as proline derivatives .Molecular Structure Analysis

The molecular structure of 1-Methyl-5-oxopyrrolidine-3-acetic acid includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Physical And Chemical Properties Analysis

1-Methyl-5-oxopyrrolidine-3-acetic acid has a molecular weight of 157.17 . It has a heavy atom count of 11, a hydrogen bond acceptor count of 3, and a hydrogen bond donor count of 1 . Its topological polar surface area is 57.6 .Wissenschaftliche Forschungsanwendungen

Anticancer and Antimicrobial Applications

One study focuses on the synthesis of novel 5-oxopyrrolidine derivatives, demonstrating their promising anticancer and antimicrobial activities. By modifying the acetamide fragment to introduce free amino groups, researchers synthesized compounds that exhibited potent anticancer activity against A549 cells. Additionally, certain compounds showed selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including linezolid and tedizolid-resistant strains, underscoring the potential of 5-oxopyrrolidine derivatives as scaffolds for developing new anticancer and antimicrobial agents targeting multidrug-resistant pathogens (Kairytė et al., 2022).

Analytical Chemistry

Another application in the realm of analytical chemistry involves the development of a high-performance liquid chromatographic method for the separation and determination of piracetam and its impurities, including a compound closely related to 1-Methyl-5-oxopyrrolidine-3-acetic acid. This method proved to be efficient in separating piracetam from its related substances, highlighting its utility as a stability-indicating method and showcasing the importance of such derivatives in the analysis and quality control of pharmaceutical compounds (Arayne et al., 2010).

Synthesis and Reactivity Studies

Research on the synthesis and reactivity of N-acyl-sec-amino acids with acetic anhydride sheds light on the mechanism of reactions involving pyrrolidine derivatives, offering insights into the Dakin-West reaction mechanism. Such studies are crucial for understanding the chemical behavior of 1-Methyl-5-oxopyrrolidine-3-acetic acid derivatives, which can lead to the development of new synthetic methodologies and compounds with potential pharmacological applications (Knorr & Huisgen, 1970).

Luminescence Studies

Investigations into the properties of heterocyclic compounds, such as pyridylthiazoles, reveal the luminescent characteristics of these molecules, which may be enhanced by structural modifications akin to those possible with 1-Methyl-5-oxopyrrolidine-3-acetic acid derivatives. Such studies highlight the potential of these compounds in applications requiring high luminescence, such as in sensor technologies or as laser dyes (Grummt et al., 2007).

Zukünftige Richtungen

The future directions for 1-Methyl-5-oxopyrrolidine-3-acetic acid and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . The design of new pyrrolidine compounds with different biological profiles could be guided by the understanding of their structure-activity relationship (SAR) and the influence of steric factors .

Wirkmechanismus

Target of Action

It’s known that the pyrrolidine ring, a key structural component of this compound, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Mode of Action

Compounds with a pyrrolidine ring are known to interact with their targets in a way that is influenced by the stereochemistry of the molecule and the three-dimensional coverage due to the non-planarity of the ring .

Biochemical Pathways

Compounds with a pyrrolidine ring are known to have diverse biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

Compounds with a pyrrolidine ring are known to have diverse biological activities, suggesting they may have multiple effects at the molecular and cellular level .

Eigenschaften

IUPAC Name |

2-(1-methyl-5-oxopyrrolidin-3-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3/c1-8-4-5(2-6(8)9)3-7(10)11/h5H,2-4H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIFZQJHZLDAKOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC1=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-4H-benzo[1,3]dioxine-8-carboxylic acid amide](/img/structure/B6332891.png)

![2-[4-(Methylthio)phenoxy]-5-(trifluoromethyl)aniline](/img/structure/B6332937.png)